

Thermal stability and decomposition of Erythrityl tetranitrate

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Compound of Interest

Compound Name: Erythrityl tetranitrate

Cat. No.: B1671062

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Erythrityl Tetranitrate (ETN) Technical Support Center

This technical support center provides essential information for researchers, scientists, and drug development professionals working with **Erythrityl Tetranitrate** (ETN). It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and key data on the thermal stability and decomposition of ETN.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of **Erythrityl Tetranitrate**?

A1: **Erythrityl Tetranitrate** is known for its long shelf life, similar to Pentaerythritol tetranitrate (PETN). Studies observing its crystalline structure have shown no signs of decomposition after four years of storage at room temperature.[1]

Q2: What are the primary decomposition products of ETN?

A2: The thermal decomposition of ETN is understood to begin with the breaking of the O-NO₂ bond.[2] The stable decomposition products identified are primarily water (H₂O), carbon dioxide (CO₂), and nitrogen (N₂).[3] Partially decomposed samples may also contain erythritol trinitrate, as well as minor amounts of dinitrate and mononitrate species.

Q3: How does the sensitivity of ETN compare to PETN?

A3: ETN is generally considered to be slightly more sensitive to friction and impact than PETN. [1][4] The sensitivity of melt-cast and pressed ETN is comparable.[1]

Q4: Is ETN compatible with other energetic materials?

A4: Compatibility studies using Differential Scanning Calorimetry (DSC) have been conducted. ETN has shown good compatibility with RDX. It has fair compatibility with HMX and CL-20, and poor compatibility with PETN, TNT, and Picric acid.

Q5: What are the recommended storage conditions for ETN?

A5: ETN should be stored in closed, non-metal, spark-free containers in a cool, well-ventilated area, away from heat, light, and sources of ignition. It is important to avoid contact with metals such as aluminum or iron, as they can lower its stability.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis, purification, and handling of **Erythrityl Tetranitrate**.

Synthesis Issues

Problem: Low Yield of ETN

- Possible Cause 1: Incomplete Nitration. The nitration reaction may not have gone to completion.
 - Solution: Ensure the reaction time is sufficient and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to confirm the consumption of the starting material (erythritol) before quenching the reaction.
- Possible Cause 2: Incorrect Stoichiometry. An insufficient amount of the nitrating agent can lead to incomplete conversion.
 - Solution: Re-evaluate the stoichiometry of your reactants. For the nitration of polyols, an excess of the nitrating agent is often required.

- Possible Cause 3: Runaway Reaction. An uncontrolled increase in temperature can lead to decomposition of the product and byproducts.
 - Solution: Maintain strict temperature control throughout the addition of reagents and the reaction period. Ensure the cooling bath is adequate for the scale of the reaction.

Problem: Presence of Impurities

- Possible Cause 1: Incomplete Nitration. This can lead to the presence of partially nitrated erythritol species such as erythritol trinitrate and dinitrate.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Solution: Optimize reaction conditions (time, temperature, stoichiometry) to favor complete nitration. Purification through recrystallization is essential to remove these impurities.
- Possible Cause 2: Acidic Residue. Residual acid from the nitration mixture can compromise the stability of the final product.
 - Solution: Thoroughly wash the crude product with a sodium bicarbonate solution until the washings are neutral. Recrystallization from a suitable solvent will further aid in removing acidic impurities.

Purification Issues (Recrystallization)

Problem: Oiling Out Instead of Crystallization

- Possible Cause: The melting point of ETN (around 61°C) is relatively low, and if the boiling point of the recrystallization solvent is significantly higher, the compound may melt and separate as an oil.
 - Solution: Choose a recrystallization solvent with a boiling point close to or below the melting point of ETN. Alternatively, use a solvent pair. If oiling out occurs, try reheating the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

Problem: Poor or No Crystal Formation

- Possible Cause 1: Too Much Solvent. Using an excessive amount of solvent will result in a solution that is not saturated enough for crystals to form upon cooling.

- Solution: Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
- Possible Cause 2: Supersaturation. The solution may be supersaturated, preventing spontaneous crystallization.
 - Solution: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure ETN.

Data Presentation

Thermal Properties of Erythrityl Tetranitrate

Property	Value	Source(s)
Melting Point	61 °C (142 °F)	[4]
Decomposition Onset (DSC)	Varies with heating rate	-
Global Activation Energy for Decomposition	104.3 kJ/mol	[9][10][11]
Pre-exponential Factor	$3.72 \times 10^9 \text{ s}^{-1}$	[9][10][11]

Sensitivity of Erythrityl Tetranitrate

Sensitivity Type	Form	Value	Comparison	Source(s)
Impact Sensitivity	Powdered	3.6 J	More sensitive than PETN	
Melt Cast	3.79 J	Similar to powdered ETN and PETN		
Liquid (65 °C)	Drop height: 1.0 ± 0.6 cm	Dramatically more sensitive than solid ETN	[9]	
Friction Sensitivity	Powdered	54 N	Less sensitive than RDX	[12]
Melt Cast	47.7 N	More sensitive than PETN		

Experimental Protocols

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and decomposition temperature of ETN.

Methodology:

- Calibrate the DSC instrument using standard reference materials (e.g., indium) for temperature and enthalpy.
- Accurately weigh approximately 0.5-2.0 mg of the ETN sample into an aluminum DSC pan.
- Crimp the pan with a lid. For energetic materials, it is advisable to use a pinhole lid to allow for the release of gaseous decomposition products.
- Place the sample pan and an empty reference pan into the DSC cell.

- Heat the sample at a constant rate (e.g., 5, 10, 15, or 20 °C/min) under an inert atmosphere (e.g., nitrogen) with a typical flow rate of 50 mL/min. The temperature program should span from ambient temperature to a point beyond the complete decomposition of the sample.
- Record the heat flow as a function of temperature.
- Analyze the resulting thermogram to determine the onset and peak temperatures of melting and decomposition. Note that the observed temperatures will vary with the heating rate.^[1]^[13]^[14]

Impact Sensitivity Testing (Drop-Weight Method)

Objective: To determine the 50% impact initiation height (H_{50}) of ETN.

Methodology:

- Use a standardized drop-weight impact tester (e.g., ERL Type 12).^[3]
- Prepare a 35-40 mg sample of ETN. For solid samples, this is often placed on a piece of 120-grit sandpaper.^[3]
- Place the sample on the anvil of the impact tester.
- Gently lower the striker pin onto the sample.
- Drop a standard weight (e.g., 2.5 kg) from a predetermined height onto the striker.^[3]
- Record whether an initiation event ("Go") occurs, typically determined by sound, light, or smoke.
- Using a "staircase" or "up-and-down" method, adjust the drop height for the next trial based on the result of the previous one (i.e., increase the height after a "No-Go" and decrease it after a "Go").
- After a sufficient number of trials (typically 15-25), calculate the H_{50} value, which is the height at which there is a 50% probability of initiation.

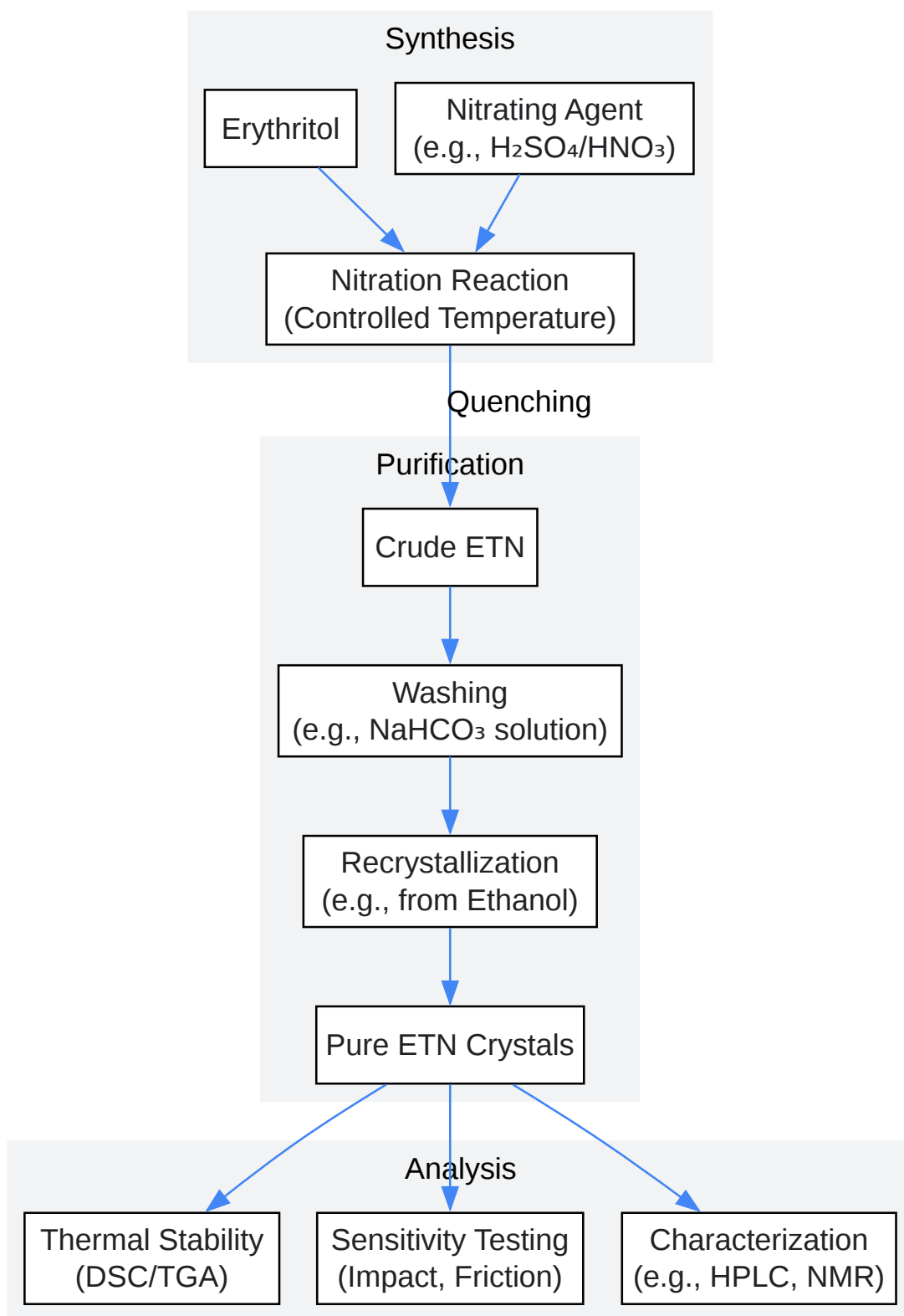
Friction Sensitivity Testing (BAM Method)

Objective: To determine the friction sensitivity of ETN.

Methodology:

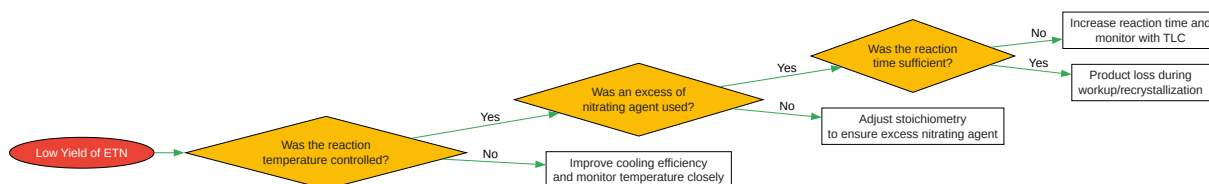
- Use a BAM (Bundesanstalt für Materialforschung und -prüfung) friction apparatus.[15]
- Place a small, measured amount of the ETN sample (approximately 10 mm³) onto the porcelain plate of the apparatus.[16]
- Lower the porcelain peg onto the sample and apply a specific load using the weighted arm.
- Activate the motor to move the porcelain plate back and forth once under the stationary peg over a distance of 10 mm.[12][15]
- Observe for any signs of initiation (e.g., spark, flame, or audible report).
- Conduct a series of tests at different loads to determine the lowest load at which initiation occurs. The result is often reported as the load at which there is a 1 in 6 or 1 in 10 chance of initiation.

Visualizations



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Caption: General experimental workflow for the synthesis, purification, and analysis of ETN.



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